4-amino-N-methylbenzamide

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Generic benzamide derivatives cannot substitute for 4-Amino-N-methylbenzamide in Apalutamide impurity profiling due to critical differences in N-methylation and para-amino substitution that govern reactivity and regulatory recognition. - Serves as a certified Apalutamide Impurity 14 reference standard with compliant characterization data for ANDA submissions. - Bifunctional architecture enables orthogonal reactivity in kinase inhibitor synthesis, reducing protection/deprotection steps. - Intermediate logP (-0.03) ensures predictable solubility and partitioning in biphasic extractions and reverse-phase purification.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 6274-22-2
Cat. No. B160978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-methylbenzamide
CAS6274-22-2
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C8H10N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11)
InChIKeyXAGFYNSCWICYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-methylbenzamide (CAS 6274-22-2): A Dual-Functional Benzamide Building Block for Drug Intermediate Synthesis and Impurity Reference Standards


4-Amino-N-methylbenzamide (CAS 6274-22-2) is a para-substituted benzamide derivative with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . The compound features an amino group at the para position of the benzene ring and a methyl-substituted amide nitrogen, classifying it structurally as both a 4-aminobenzamide and an N-methylbenzamide [1]. It is commercially available as a white to light yellow crystalline powder with a melting point of 178.0–184.0 °C (literature value: 181 °C) and demonstrates solubility in methanol . The compound is widely employed as a synthetic intermediate in pharmaceutical and agrochemical development and is formally registered as Apalutamide Impurity 14 under regulatory guidelines [2].

Why 4-Amino-N-methylbenzamide Cannot Be Interchanged with 4-Aminobenzamide or N-Methylbenzamide: Structural and Functional Constraints


Generic substitution among benzamide derivatives is precluded by critical structural differences that govern both synthetic utility and biological recognition. 4-Amino-N-methylbenzamide possesses a bifunctional architecture comprising a para-amino group and an N-methylated amide moiety . In contrast, 4-aminobenzamide (CAS 2835-68-9) lacks the N-methyl substituent, resulting in a primary amide with a hydrogen bond donor at the amide nitrogen that alters its nucleophilicity, solubility profile, and participation in condensation reactions [1]. Conversely, N-methylbenzamide (CAS 613-93-4) lacks the para-amino group, eliminating the nucleophilic aromatic substitution handle required for downstream functionalization in medicinal chemistry applications [1]. These structural distinctions produce divergent chemical reactivity and biological target engagement, making the three compounds functionally non-interchangeable in both synthetic routes and pharmacological studies. The quantitative evidence presented in Section 3 substantiates the specific differentiation dimensions that inform procurement decisions.

Quantitative Differentiation Evidence for 4-Amino-N-methylbenzamide: Comparative Data vs. Structural Analogs


Regulatory Certification as Apalutamide Impurity 14 Enables ANDA Filing Compliance

4-Amino-N-methylbenzamide is formally designated and supplied as Apalutamide Impurity 14 with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) filings and commercial production [1]. This certification distinguishes it from structurally related benzamides such as 4-aminobenzamide and N-methylbenzamide, which lack designated impurity status in the Apalutamide monograph and therefore cannot serve as certified reference standards for this specific analytical application .

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

N-Methyl Substitution Enables Selective Condensation with 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in Pharmaceutical Intermediate Synthesis

4-Amino-N-methylbenzamide participates in a ZnBr2/Et3N-mediated condensation with 2,4-dichloro-5-(trifluoromethyl)pyrimidine in DCE/t-BuOH to afford a diaryl amine intermediate [1]. This specific synthetic utility derives from the compound's para-amino group serving as a nucleophilic coupling site, while the N-methyl amide remains intact and available for downstream transformations. 4-Aminobenzamide, lacking N-methyl protection, presents an additional nucleophilic amide nitrogen that can lead to undesired side reactions or require orthogonal protection strategies. N-Methylbenzamide lacks the aromatic amino group entirely and therefore cannot participate in this SNAr-type coupling.

Medicinal Chemistry Process Chemistry Diaryl Amine Synthesis

Commercially Available Purity Specifications: ≥98.0% (GC)(T) with Melting Point Range 178.0–184.0 °C

4-Amino-N-methylbenzamide is commercially available from major suppliers with a standardized purity specification of ≥98.0% as determined by gas chromatography (GC) and nonaqueous titration (T), with a melting point range of 178.0–184.0 °C . This specification provides a benchmark for procurement. The compound's logP value of -0.03 indicates moderate hydrophilicity, which influences solvent selection for reaction conditions .

Quality Specifications Procurement Benchmarking Analytical Chemistry

High-Value Procurement Scenarios for 4-Amino-N-methylbenzamide Based on Validated Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Apalutamide ANDA Filings and Commercial QC

4-Amino-N-methylbenzamide, supplied as Apalutamide Impurity 14, serves as a certified reference standard for impurity profiling in Apalutamide drug substance and drug product testing. This application is validated by its regulatory certification status and the availability of compliant characterization data required for Abbreviated New Drug Application (ANDA) submissions [1]. Procurement of this specific compound—rather than generic 4-aminobenzamide or N-methylbenzamide—is mandatory for analytical method validation and batch release testing where the Apalutamide monograph specifies this impurity. The compound's certified impurity designation provides the traceability and documentation that generic benzamide derivatives cannot supply.

Orthogonal Coupling Partner in Heterocyclic Pharmaceutical Intermediate Synthesis

The compound's bifunctional architecture (para-amino group with N-methyl-protected amide) enables its use as a coupling partner in ZnBr2/Et3N-mediated condensation with halogenated pyrimidines such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine to generate diaryl amine intermediates [2]. The N-methyl substitution on the amide nitrogen eliminates competing nucleophilicity at the amide site, providing orthogonal reactivity that reduces the need for protection/deprotection steps. This makes 4-amino-N-methylbenzamide uniquely suited for medicinal chemistry programs targeting kinase inhibitors or related heterocyclic scaffolds where efficient modular construction is prioritized.

Synthetic Building Block Requiring Defined logP and Methanol Solubility Profile

With a measured logP of -0.03 and confirmed methanol solubility , 4-amino-N-methylbenzamide occupies a physicochemical niche distinct from both the more hydrophilic 4-aminobenzamide and the significantly more lipophilic N-methylbenzamide (melting point 76–78 °C). This intermediate polarity profile makes it a suitable building block in reaction sequences where precise control over partition behavior is required, such as biphasic extractions, reverse-phase chromatographic purification, or reactions conducted in alcoholic solvent systems. Procurement of this specific compound ensures predictable solubility and partitioning behavior that cannot be replicated by substituting either extreme analog.

Technical Documentation Hub

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